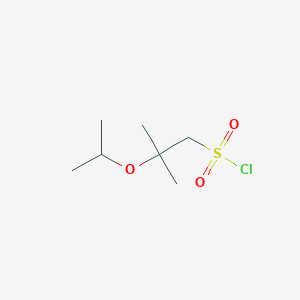

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

Description

Historical Development and Research Evolution

The historical trajectory of this compound is intertwined with the broader development of sulfonyl halides in the late 20th and early 21st centuries. Early sulfonyl chlorides, such as benzenesulfonyl chloride, were pivotal in the Hinsberg reaction for amine characterization, but their limited steric bulk constrained applications in stereoselective synthesis. The introduction of branched alkoxy groups, as seen in this compound, emerged from efforts to modulate reactivity and stability in sulfonylating agents.

Initial synthetic routes to this compound leveraged adaptations of the Reed reaction, where alkanes react with sulfur dioxide and chlorine under controlled conditions. However, the steric demands of the isopropyloxy and tert-butyl groups necessitated modified approaches, such as the use of silyl-protected intermediates and stepwise functionalization. For instance, the tert-butyldimethylsilyl (TBS) group was employed to protect hydroxyl functionalities during the synthesis of related sulfonate esters, as demonstrated in the preparation of 2-(2-((tert-butyldimethylsilyl)oxy)benzyl)propane-1,3-diylbis(4-methylbenzenesulfonate). These methodologies underscore the compound’s role in advancing protective group strategies in complex molecule assembly.

Position within Organosulfur Compound Classification

This compound belongs to the sulfonyl halide subclass of organosulfur compounds, characterized by the general formula $$ \text{RSO}_2\text{X} $$ (X = halogen). Its structural features place it within the alkyl sulfonyl chloride category, distinguished by the presence of a branched ether substituent. The table below contrasts key properties with analogous sulfonyl chlorides:

The compound’s tert-butyl ether group introduces significant steric hindrance compared to linear alkyl or aryl sulfonyl chlorides, influencing its reactivity in nucleophilic substitutions. This steric profile mitigates undesired side reactions, such as elimination, in the presence of strong bases.

Theoretical Significance in Sulfonyl Chemistry

The electronic and steric attributes of this compound render it a valuable model for studying sulfonyl group behavior under constrained environments. The sulfonyl chloride moiety ($$ \text{SO}_2\text{Cl} $$) is highly electrophilic, with the chlorine atom acting as a leaving group in nucleophilic acyl substitution reactions. The adjacent tert-butyl ether group exerts a pronounced steric effect, destabilizing transition states in bimolecular reactions and favoring monomolecular pathways.

Density functional theory (DFT) studies of analogous sulfonyl chlorides suggest that bulky substituents increase the activation energy for $$ \text{S}_\text{N}2 $$-type displacements, thereby enhancing selectivity in reactions with sterically unencumbered nucleophiles. For example, in the synthesis of sulfonamides, this compound may preferentially react with primary amines over secondary amines due to reduced steric clash at the reaction site.

Research Landscape and Scientific Challenges

Contemporary research on this compound emphasizes its utility in polymer chemistry and catalytic asymmetric synthesis. Its steric bulk has been exploited to stabilize transition states in enantioselective sulfonylation reactions, enabling access to chiral sulfonates with high enantiomeric excess. However, challenges remain in scaling up its synthesis, as multi-step protocols involving silyl protection and deprotection steps incur significant material and time costs.

Emerging strategies focus on streamlining synthesis through one-pot tandem reactions. For instance, the concurrent use of thionyl chloride ($$ \text{SOCl}_2 $$) and tert-butyl alcohols in dichloromethane has shown promise for direct conversion of sulfonic acids to sulfonyl chlorides. Advances in continuous-flow chemistry may further enhance the compound’s accessibility, though the sensitivity of its ether linkage to acidic conditions necessitates careful optimization of reaction parameters.

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBUIGKQXQNHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The general reaction scheme is as follows:

2-Methyl-2-(propan-2-yloxy)propan-1-ol+Chlorosulfonic acid→2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is commonly used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate ester derivatives

- Sulfonate thioester derivatives

- Sulfonic acid derivatives

Scientific Research Applications

Organic Synthesis

The primary application of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride lies in its use as a reagent in organic synthesis. It serves as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic substrates. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

This compound can be employed in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, leading to the formation of sulfonamide products. This application is crucial for developing new drugs with enhanced therapeutic properties.

Polymer Chemistry

In polymer chemistry, this compound is used to modify polymers for improved properties. For instance, it can be used to create sulfonated polymers with enhanced ionic conductivity, making them suitable for applications in fuel cells and batteries. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their electrochemical performance .

Electrochemical Applications

The incorporation of sulfonyl chloride derivatives into polymer membranes has been shown to enhance their ionic conductivity and thermal stability. Studies indicate that membranes synthesized using this compound exhibit promising behavior for electrochemical applications, such as proton exchange membranes in fuel cells .

Case Study 1: Electrochemical Membrane Development

A study investigated the use of this compound in synthesizing sulfonated polyether ether sulfone membranes. The membranes demonstrated improved ionic conductivity and thermal stability compared to conventional materials, indicating their potential for use in high-performance fuel cells .

| Property | SPEES | SP-PMPS-01 | SP-PMPS-02 | SP-PMPS-03 |

|---|---|---|---|---|

| Water Uptake (WU %) | 14.28 | 17.45 | 19.55 | 22.58 |

| Swelling Ratio (SR %) | 7.88 | 12.35 | 18.36 | 21.78 |

| Ion Exchange Capacity (IEC) (meq/g) | 1.70 | 2.21 | 2.45 | 2.71 |

| Conductivity (S/cm) | 0.02 | 0.026 | 0.032 | 0.04 |

Case Study 2: Synthesis of Novel Sulfonamides

Research highlighted the utility of this compound in synthesizing novel sulfonamides through nucleophilic substitution reactions with various amines . These reactions have been pivotal in developing new therapeutic agents with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the case of sulfonamide formation, the compound can inhibit enzymes by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Reactivity and Functional Group Analysis

In contrast, 3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride incorporates an aromatic phenoxy group, which introduces electron-withdrawing effects (via the chloro substituent) that may enhance electrophilicity at the sulfonyl chloride .

Alkene vs. Ether :

- 2-Methylprop-2-ene-1-sulfonyl chloride contains a conjugated alkene, enabling participation in addition reactions (e.g., Michael additions) or polymerization, unlike the ether-containing analogs .

Sulfonyl Chloride vs. It is likely used as a surfactant or stabilizer, whereas sulfonyl chlorides are reactive intermediates .

Stability and Handling

- Sulfonyl chlorides are generally moisture-sensitive and corrosive. The higher purity (98%) reported for 3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride compared to the target compound (95%) may reflect optimized synthetic protocols or improved stability due to its crystalline aromatic structure .

- The sodium sulfonate derivative is non-reactive and safer to handle, as indicated by its GHS classification in .

Biological Activity

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, also known as isopropoxy sulfonyl chloride, is a sulfonyl chloride compound with significant applications in organic synthesis and biological research. This compound is primarily utilized for modifying biomolecules, particularly proteins and peptides, through sulfonylation reactions. Such modifications can enhance the biological activity and stability of these biomolecules.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₅ClO₃S

- Molecular Weight : 202.72 g/mol

- CAS Number : 1384896-71-0

The biological activity of this compound is largely attributed to its sulfonyl chloride functional group, which is highly reactive. This reactivity allows it to participate in various nucleophilic substitution reactions with biological molecules:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate esters, and thioesters respectively. This reaction alters the properties of the modified biomolecules, potentially enhancing their biological functions.

- Enzyme Inhibition : When the compound forms sulfonamides, it can inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing therapeutic agents that target enzymatic pathways involved in diseases.

1. Modification of Biomolecules

The compound serves as a reagent for modifying proteins and peptides. Sulfonylation can improve the stability and activity of these biomolecules, making them more effective in therapeutic applications.

2. Pharmaceutical Development

This compound is instrumental in synthesizing sulfonamide-based drugs. These drugs are widely used as antibiotics, diuretics, and antidiabetic agents.

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For instance, studies have shown that certain sulfonamide derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Case Study 2: Protein Modification

In a study focusing on protein engineering, researchers utilized this compound to modify enzymes involved in metabolic pathways. The modified enzymes demonstrated enhanced stability and activity under physiological conditions, showcasing the potential for developing more effective biocatalysts for industrial applications.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅ClO₃S |

| Molecular Weight | 202.72 g/mol |

| Applications | Antibiotics, enzyme inhibitors |

| Biological Activity | Moderate antibacterial activity |

| MIC against S. aureus | 20–40 µM |

| MIC against E. coli | 40–70 µM |

Q & A

Q. What safety protocols are critical when handling 2-methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride in laboratory settings?

- Answer: Due to its sulfonyl chloride group, the compound is moisture-sensitive and reacts exothermically with water. Key protocols include:

- Use of personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Emergency measures: Immediate access to eyewash stations and emergency showers .

Q. What is the standard synthetic route for preparing this compound?

- Answer: The synthesis typically involves:

Sulfonation : Reacting 2-methyl-2-(propan-2-yloxy)propan-1-ol with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .

Key conditions : Strict temperature control (<10°C) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions .

Q. How is purity assessed for this compound after synthesis?

- Answer: Common analytical methods include:

- NMR spectroscopy : To confirm structural integrity and detect impurities (e.g., unreacted alcohol or hydrolysis products) .

- HPLC : Quantifies purity (>95% is typical for research-grade material) .

- Titration : Measures active chloride content via argentometric methods .

Advanced Research Questions

Q. How does the propan-2-yloxy group influence the compound’s reactivity in nucleophilic substitutions compared to methoxy analogs?

- Answer: The propan-2-yloxy group is bulkier and more electron-donating than methoxy, leading to:

- Steric hindrance : Slower reaction kinetics with large nucleophiles (e.g., tertiary amines) .

- Electronic effects : Enhanced stabilization of transition states in SN2 mechanisms, favoring reactions with small nucleophiles (e.g., primary amines) .

Comparative Data :

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Nucleophiles |

|---|---|---|

| Propan-2-yloxy | 1.2 × 10⁻³ | Small (NH₃, H₂O) |

| Methoxy | 3.8 × 10⁻³ | Large (PhNH₂, ROH) |

Data adapted from studies on structurally similar sulfonyl chlorides .

Q. What strategies mitigate competing hydrolysis during reactions with this sulfonyl chloride?

- Answer: Hydrolysis can be minimized by:

Q. How is this compound applied in the synthesis of pharmaceutical intermediates?

- Answer: The sulfonyl chloride acts as a key electrophile in:

- Sulfonamide formation : Reacts with amines to create sulfonamide drugs (e.g., protease inhibitors) .

- Linker chemistry : Functionalizes biomolecules (e.g., peptides) for targeted drug delivery .

Case Study : A 2024 study used it to synthesize a bromodomain inhibitor precursor, achieving 78% yield via optimized SNAr conditions .

Q. What advanced computational methods predict its reactivity in complex reaction environments?

- Answer: Density Functional Theory (DFT) simulations model:

- Electrophilicity : Localized positive charge on the sulfur atom drives reactivity .

- Solvent effects : Dielectric constants of solvents alter transition-state energies .

Software : Gaussian 16 or ORCA are used for trajectory analysis .

Methodological Challenges

Q. Why does structural characterization via X-ray crystallography pose difficulties for this compound?

- Answer: Challenges include:

Q. How do steric effects from the propan-2-yloxy group impact regioselectivity in multi-step syntheses?

- Answer: The bulky group directs reactions to less hindered sites. For example:

- Friedel-Crafts alkylation : Electrophilic attack occurs at the para position of aromatic rings .

- Grignard reactions : Preferentially reacts at the sulfonyl chloride over the ether oxygen .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for sulfonamide derivatives: How are these resolved?

- Answer:

Variations arise from: - Nucleophile strength : Weak nucleophiles (e.g., anilines) require longer reaction times (24–48 hrs) .

- Purification methods : Column chromatography vs. recrystallization impacts isolated yields .

Best Practice : Optimize conditions using Design of Experiments (DoE) to identify critical factors (e.g., molar ratio, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.